molecular formula C18H16F7N3O3S2 B12208699 N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12208699
M. Wt: 519.5 g/mol
InChI Key: BEVMUMQMJHAOAL-UHFFFAOYSA-N
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Description

“N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” is a complex organic compound that features a combination of fluorinated alkyl groups, sulfanyl groups, morpholine rings, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the heptafluoropropyl group: This can be done using fluorinated reagents under controlled conditions.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazole ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used as a probe to study biological processes. Its fluorinated groups can be useful in imaging studies, while its morpholine and thiazole rings may interact with biological targets.

Medicine

In medicine, “this compound” could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although this would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated groups may impart hydrophobicity and chemical resistance, making it useful in coatings and polymers.

Mechanism of Action

The mechanism of action of “N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The fluorinated groups may enhance its binding affinity, while the morpholine and thiazole rings may modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(trifluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
  • N-{2-[(pentafluoroethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Uniqueness

“N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” is unique due to its heptafluoropropyl group, which imparts distinct chemical and physical properties. This makes it potentially more effective in certain applications compared to similar compounds with shorter fluorinated chains.

Properties

Molecular Formula

C18H16F7N3O3S2

Molecular Weight

519.5 g/mol

IUPAC Name

N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C18H16F7N3O3S2/c19-16(20,17(21,22)23)18(24,25)33-11-4-2-1-3-10(11)26-13(29)9-12-14(30)27-15(32-12)28-5-7-31-8-6-28/h1-4,12H,5-9H2,(H,26,29)

InChI Key

BEVMUMQMJHAOAL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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